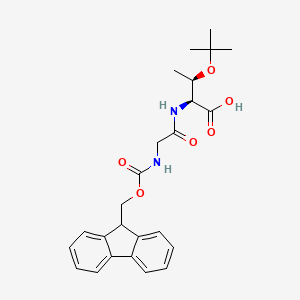![molecular formula C9H12ClF3N2O B1532782 1-[6-(2,2,2-Trifluoroethoxy)-pyridin-3-yl]-ethylamine hydrochloride CAS No. 942938-68-3](/img/structure/B1532782.png)
1-[6-(2,2,2-Trifluoroethoxy)-pyridin-3-yl]-ethylamine hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves various methods. For example, the synthesis of “2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine” involves the use of reagents such as lithium aluminum hydride, pyridinium tribromide, and 2-mercaptobenzimidazole . A patent describes a process for the preparation of nitropyridine derivatives, which could potentially be adapted for the synthesis of the target compound .
Molecular Structure Analysis
The molecular structure of a compound can be determined by its InChI code. For example, the InChI code for “3-(2,2,2-trifluoroethoxy)azetidine hydrochloride” is "1S/C5H8F3NO.ClH/c6-5(7,8)3-10-4-1-9-2-4;/h4,9H,1-3H2;1H" . For “[6-(2,2,2-trifluoroethoxy)pyridin-3-yl]boronic acid”, the InChI code is "1S/C7H7BF3NO3/c9-7(10,11)4-15-6-2-1-5(3-12-6)8(13)14/h1-3,13-14H,4H2" .
Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds can provide some insights. For example, “3-(2,2,2-trifluoroethoxy)azetidine hydrochloride” is a solid with a storage temperature of 4°C . Another compound, “(2,2,2-trifluoroethoxy)carbohydrazide hydrochloride”, is a powder stored at room temperature .
Scientific Research Applications
Modulatory Effects of Polyamines on Fruits
- Polyamines such as Putrescine, Spermine, and Spermidine play vital roles in regulating fruit development, ripening, and senescence processes. Exogenous application of these polyamines can extend the shelf life of fruits by modulating their anti-ethylene nature, reducing respiration rates, and enhancing quality attributes (Sharma et al., 2017).
Paraquat Poisonings and Lung Toxicity
- The review on Paraquat dichloride, a widely used herbicide, focuses on its lung toxicity mechanisms and the lack of effective treatments for human poisonings. It emphasizes the critical need for understanding its toxicodynamic effects for better clinical management of poisonings (Dinis-Oliveira et al., 2008).
Ethylene Inhibition in Postharvest Fruit and Vegetable Quality
- Tools for inhibiting ethylene action, such as polyamines and 1-methylcyclopropene, are reviewed for their efficacy in maintaining postharvest quality and extending the shelf-life of fruits and vegetables. The review outlines how these tools can help in reducing the detrimental effects of ethylene during storage (Martínez-Romero et al., 2007).
Medicinal Importance and Chemosensing Applications of Pyridine Derivatives
- Pyridine derivatives are highlighted for their significant roles in medicinal chemistry and chemosensing applications. The review covers their biological activities, including antibacterial, antifungal, and anticancer properties, and their potential as chemosensors in detecting various species (Abu-Taweel et al., 2022).
Safety and Hazards
Properties
IUPAC Name |
1-[6-(2,2,2-trifluoroethoxy)pyridin-3-yl]ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F3N2O.ClH/c1-6(13)7-2-3-8(14-4-7)15-5-9(10,11)12;/h2-4,6H,5,13H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWPOLFLRHNUHIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=C(C=C1)OCC(F)(F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClF3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
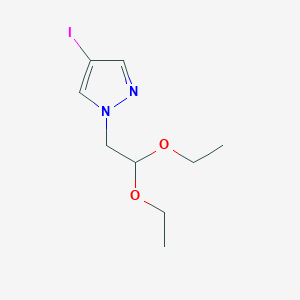
![3-(Chloromethyl)-4-[(2,4-dichlorophenyl)methylidene]-1,2-oxazol-5-one](/img/structure/B1532700.png)
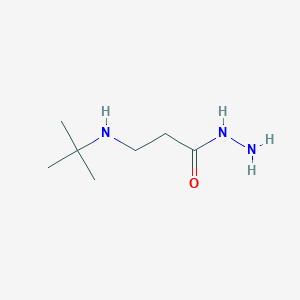
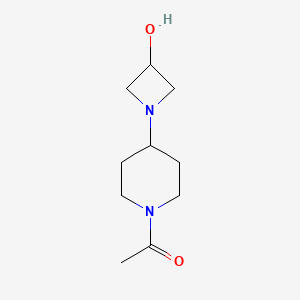
![7-Propyl-3-(trifluoromethyl)benzo[d]isoxazol-6-ol](/img/structure/B1532707.png)
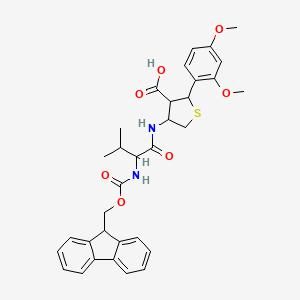
![1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one O-(4-fluorobenzyl)-oxime](/img/structure/B1532711.png)
![1-[2-(Methylamino)ethyl]cyclopentanol](/img/structure/B1532712.png)
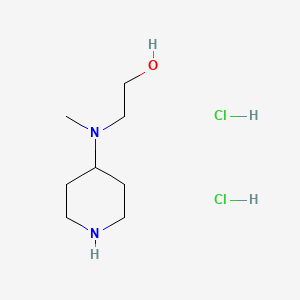
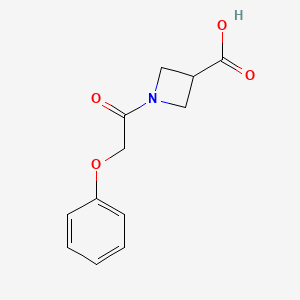

![4-(2-Fluoro-4-nitrophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1532720.png)
![4-(2-Formyl-5-nitrophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1532721.png)
